Cas no 1806970-02-4 (3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine)

3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine
-
- Inchi: 1S/C7H2BrClF2N2/c8-6-3(7(10)11)1-5(9)13-4(6)2-12/h1,7H
- InChI Key: BKLSWCQDWLWUJO-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=NC(=CC=1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- XLogP3: 3.2
- Topological Polar Surface Area: 36.7
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063166-250mg |
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine |
1806970-02-4 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029063166-1g |
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine |
1806970-02-4 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029063166-500mg |
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine |
1806970-02-4 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine Related Literature
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine
Introduction to 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine (CAS No. 1806970-02-4)
3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine, identified by its CAS number 1806970-02-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with bromo, chloro, cyano, and difluoromethyl groups, making it a versatile intermediate for synthesizing various bioactive molecules. The structural attributes of this compound contribute to its utility in developing novel therapeutic agents and crop protection chemicals.
The pyridine ring is a fundamental scaffold in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups like the cyano and chloro substituents enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions. Additionally, the bromo and difluoromethyl groups introduce further reactivity and modularity, allowing chemists to tailor the compound's properties for specific applications.
In recent years, 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine has garnered attention in the synthesis of small-molecule inhibitors targeting infectious diseases and cancer. The difluoromethyl group, in particular, is a well-documented pharmacophore that improves metabolic stability and binding affinity to biological targets. Researchers have leveraged this compound to develop potent inhibitors of kinases and other enzymes involved in pathogenic processes.
One notable application of this compound is in the development of antiviral agents. The structural features of 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine allow for the design of molecules that disrupt viral replication cycles. For instance, derivatives of this compound have been investigated as inhibitors of viral proteases and polymerases, demonstrating promising antiviral activity in preclinical studies. The cyano group serves as a handle for further functionalization, enabling the creation of libraries of compounds with optimized pharmacokinetic profiles.
The agrochemical industry has also benefited from the versatility of 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine. Its derivatives exhibit herbicidal and insecticidal properties, making them valuable candidates for developing next-generation crop protection products. By modifying the substituents on the pyridine ring, chemists can fine-tune the selectivity and efficacy of these compounds, ensuring they target pests while minimizing environmental impact.
Advances in synthetic methodologies have further expanded the utility of 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient construction of complex molecular architectures. These methods enable the introduction of additional functional groups at precise positions on the pyridine core, enhancing the compound's potential as a building block for drug discovery.
The pharmaceutical industry continues to explore novel applications for this compound. Its ability to serve as a precursor for diverse bioactive molecules makes it an attractive candidate for high-throughput screening campaigns. Researchers are particularly interested in its potential as a scaffold for developing treatments against emerging infectious diseases and chronic conditions characterized by resistance to existing therapies.
From a chemical perspective, 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine exemplifies the importance of structural diversity in medicinal chemistry. The interplay between its various substituents influences its reactivity, solubility, and biological activity. Understanding these relationships is crucial for designing molecules with improved therapeutic profiles. As computational chemistry tools advance, virtual screening approaches are being employed to identify promising derivatives of this compound more efficiently than traditional methods alone.
The synthesis and characterization of 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine also highlight the role of spectroscopic techniques in modern drug discovery. Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography provide critical insights into the structure-property relationships governing biological activity. These tools enable researchers to validate synthetic pathways and optimize molecular design iteratively.
In conclusion, 3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine (CAS No. 1806970-02-4) represents a cornerstone in synthetic chemistry with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural features offer unparalleled flexibility for designing novel bioactive molecules addressing unmet medical needs while promoting sustainable agricultural practices.
1806970-02-4 (3-Bromo-6-chloro-2-cyano-4-(difluoromethyl)pyridine) Related Products
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)



